Summary of Application: 2-(2-Fluorophenyl)pyrrolidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.
Results or Outcomes: The outcomes of these processes would be the production of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs.
Results or Outcomes: The compound was found to have biological activity against certain types of cancer cells.
2-(2-Fluorophenyl)-2'-iodoacetophenone is a halogenated aromatic ketone characterized by the presence of both iodine and fluorine substituents on its phenyl rings. This compound is notable for its unique structural features, which include a fluorophenyl group and an iodoacetophenone moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 358.16 g/mol. It typically appears as a clear yellow liquid with a density of 1.72 g/mL at 25 °C and a boiling point of around 139-140 °C at reduced pressure .
The synthesis of 2-(2-Fluorophenyl)-2'-iodoacetophenone can be achieved through several methods:
2-(2-Fluorophenyl)-2'-iodoacetophenone has various applications in:
Interaction studies involving 2-(2-Fluorophenyl)-2'-iodoacetophenone often focus on its reactivity with biological targets or other chemical entities. These studies help elucidate its potential role as a bioactive compound or as an intermediate in synthetic pathways.
Several compounds share structural similarities with 2-(2-Fluorophenyl)-2'-iodoacetophenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Iodoacetophenone | Iodine substituent on acetophenone | Used in similar reactions but lacks fluorine |
| 4-Fluoroacetophenone | Fluorine substituent on acetophenone | Exhibits different electronic properties due to position |
| 3-Iodo-4-fluorobenzoyl chloride | Iodine and fluorine on benzoyl chloride | More reactive chlorinated derivative |
| 3-Fluoro-2'-iodoacetophenone | Fluorine at different position | May exhibit different biological activity |
The uniqueness of 2-(2-Fluorophenyl)-2'-iodoacetophenone lies in the combination of both iodine and fluorine substituents on the aromatic rings, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This combination may enhance its utility in specific synthetic applications or biological contexts not achievable by other derivatives.